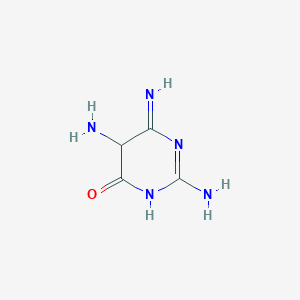![molecular formula C20H33N5O2 B12358465 6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-2(1H)-quinolinone](/img/structure/B12358465.png)
6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-2(1H)-quinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dehydro Cilostazol is an active metabolite of Cilostazol, a quinolinone derivative known for its antiplatelet and vasodilating properties. Cilostazol is primarily used in the treatment of intermittent claudication, a condition characterized by pain in the legs due to inadequate blood flow. 3,4-Dehydro Cilostazol retains similar pharmacological activities and is used in various pharmacokinetic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dehydro Cilostazol typically involves the dehydrogenation of Cilostazol. This process can be achieved through various chemical reactions, including oxidation. The specific reaction conditions, such as temperature, pressure, and choice of oxidizing agents, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of 3,4-Dehydro Cilostazol involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the compound from reaction mixtures .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dehydro Cilostazol undergoes several types of chemical reactions, including:
Oxidation: Conversion of Cilostazol to 3,4-Dehydro Cilostazol.
Reduction: Potential reduction reactions to revert to the parent compound or other derivatives.
Substitution: Reactions involving the replacement of functional groups on the quinolinone ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired product .
Major Products Formed
The major product formed from the oxidation of Cilostazol is 3,4-Dehydro Cilostazol. Other potential products include various substituted derivatives depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3,4-Dehydro Cilostazol has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the metabolism and excretion of Cilostazol in biological systems.
Drug Interaction Studies: Investigated for potential interactions with other drugs and their effects on the pharmacokinetics of Cilostazol.
Biological Research: Studied for its effects on platelet aggregation, vasodilation, and other biological processes.
Medical Research: Explored for its potential therapeutic applications in conditions like intermittent claudication and stroke prevention.
Wirkmechanismus
3,4-Dehydro Cilostazol exerts its effects primarily through the inhibition of phosphodiesterase III (PDE III), leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of platelet aggregation and vasodilation. The compound also affects other molecular targets and pathways, including the inhibition of adenosine reuptake and multidrug resistance protein 4 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cilostazol: The parent compound with similar pharmacological activities.
4’-trans-Hydroxy Cilostazol: Another active metabolite of Cilostazol with distinct pharmacokinetic properties
Uniqueness
3,4-Dehydro Cilostazol is unique due to its specific metabolic pathway and its role as an active metabolite of Cilostazol. Its distinct pharmacokinetic profile and biological activities make it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C20H33N5O2 |
|---|---|
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
6-[4-(1-cyclohexyltetrazol-5-yl)butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one |
InChI |
InChI=1S/C20H33N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h15-18H,1-14H2,(H,21,26) |
InChI-Schlüssel |
IOHVCOPUMJERAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2C(=NN=N2)CCCCOC3CCC4C(C3)CCC(=O)N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



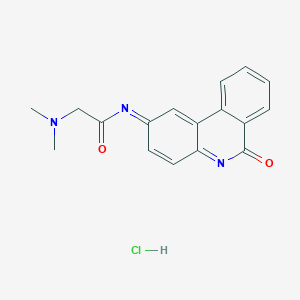

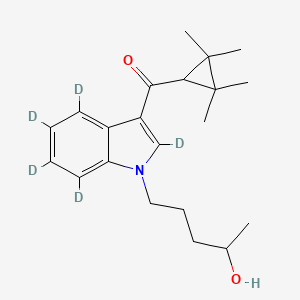
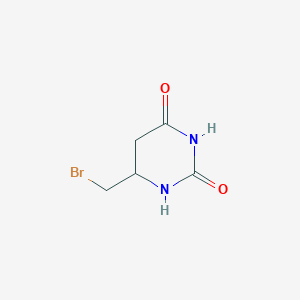

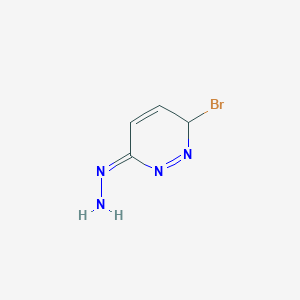
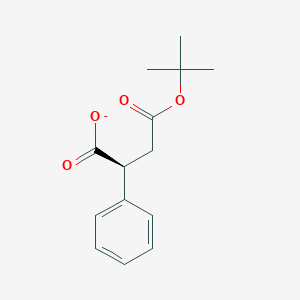
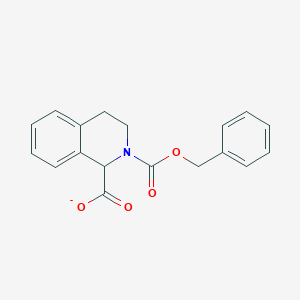

![3-(1-methyl-7-oxo-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide](/img/structure/B12358459.png)

![8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B12358470.png)
